molecular formula C12H23N3O B2579349 4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one CAS No. 2034469-12-8

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one

Cat. No.: B2579349
CAS No.: 2034469-12-8
M. Wt: 225.336
InChI Key: DRUNCSYXBOACGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one” is a chemical compound . It is a derivative of pyrrolidin-2-one, which is a structural feature recurrent in antitumor agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen heterocycles . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis of heterocyclic compounds, including pyrrolidine derivatives, is a significant area of research due to their diverse biological activities. These compounds have been synthesized and evaluated for their binding affinity towards various receptors and their potential as antimycobacterial, anti-inflammatory, and anticancer agents. For example, the synthesis and 3D QSAR of new pyrazolo[3,4-b]pyridines demonstrated potent and selective inhibition of A1 adenosine receptors, highlighting the structural affinity and selectivity toward specific receptor subtypes (Manetti et al., 2005).

Antimicrobial and Anticancer Activities

  • Derivatives of pyrrolidine have been investigated for their antimycobacterial properties, showing significant activity against Mycobacterium tuberculosis. For instance, the study on 1,5-Diphenylpyrrole derivatives probed the influence of lipophilic substituents on antimycobacterial activity, revealing compounds with enhanced potency compared to existing treatments (Biava et al., 2008).
  • Additionally, novel pyrazolopyrimidines derivatives were synthesized and showed promising anticancer and anti-5-lipoxygenase activities, indicating the potential of these compounds in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).

Structural Analysis and Pharmacological Activity

  • The design and synthesis of compounds incorporating the pyrrolidine moiety have led to the development of inhibitors targeting specific enzymes or receptors, such as influenza neuraminidase inhibitors. These studies involve detailed structural analysis to understand the interaction between the synthesized compounds and their biological targets, informing the development of more effective and selective agents (Wang et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-[(4-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10(2)15-5-3-14(4-6-15)9-11-7-12(16)13-8-11/h10-11H,3-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUNCSYXBOACGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.